molecular formula C32H36N2O10 B12704514 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- CAS No. 20079-13-4

1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)-

Cat. No.: B12704514
CAS No.: 20079-13-4
M. Wt: 608.6 g/mol
InChI Key: NDLVVIVMUWEGGQ-OQKDUQJOSA-N
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Description

1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- is a complex organic compound with a unique structure that includes diethylamino, ethoxy, phenyl, diphenyl, and nitroethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- typically involves multiple steps. . This intermediate is then subjected to nitration to introduce the nitro group, followed by a reaction with citric acid to form the citrate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of acetic acid or trifluoroacetic acid as solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-aminoethylene citrate.

Scientific Research Applications

1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

20079-13-4

Molecular Formula

C32H36N2O10

Molecular Weight

608.6 g/mol

IUPAC Name

N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28N2O3.C6H8O7/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;

InChI Key

NDLVVIVMUWEGGQ-OQKDUQJOSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Related CAS

13542-78-4 (Parent)

Origin of Product

United States

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